REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:19])[N:4]([CH3:18])[C:5]([C:13]([N:15]([CH3:17])[CH3:16])=[O:14])=[C:6]2[C:11]=1[C:10](=[O:12])[NH:9][CH2:8][CH2:7]2.[H-].[Na+].[Cl:22][C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][C:30]=1[F:31])[CH2:26]Br>CN(C=O)C>[Cl:22][C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][C:30]=1[F:31])[CH2:26][N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([OH:1])[C:3](=[O:19])[N:4]([CH3:18])[C:5]=2[C:13]([N:15]([CH3:16])[CH3:17])=[O:14])[C:10]1=[O:12] |f:1.2|
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Name
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4-Hydroxy-N,N,2-trimethyl-3,5-dioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-1-carboxamide
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Quantity
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0.43 g
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Type
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reactant
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Smiles
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OC=1C(N(C(=C2CCNC(C12)=O)C(=O)N(C)C)C)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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100 mg
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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0.362 g
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Type
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reactant
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Smiles
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ClC=1C=C(CBr)C=CC1F
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Type
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CUSTOM
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Details
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to stir until the bubbles
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with 30 mL of a 10% aq KHSO4 solution
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Type
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ADDITION
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Details
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diluted with 100 mL chloroform
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Type
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ADDITION
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Details
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The reaction was further diluted with 100 mL brine
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Type
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STIRRING
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Details
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to stir vigorously for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the aqueous layer was washed with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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dried over NaSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under high vacuum
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Type
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CUSTOM
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Details
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to remove the DMF (yield 0.5 g, 75%)
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Type
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CUSTOM
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Details
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The solid product was crystallized first from isopropanol
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(CN2C(C3=C(C(N(C(=C3CC2)C(=O)N(C)C)C)=O)O)=O)C=CC1F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |